Methyl b-D-glucuronide sodium salt

Catalog No.
S1482756
CAS No.
58189-74-5
M.F
C7H11NaO7
M. Wt
230.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl b-D-glucuronide sodium salt

CAS Number

58189-74-5

Product Name

Methyl b-D-glucuronide sodium salt

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

Molecular Formula

C7H11NaO7

Molecular Weight

230.15 g/mol

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1

InChI Key

MSQCUKVSFZTPPA-UDGZVUODSA-M

SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]

Methyl β-D-glucuronide induces the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli.

Methyl β-D-glucuronide sodium salt (CAS 58189-74-5) is a highly soluble, synthetic methyl glycoside utilized primarily as a potent inducer of β-glucuronidase (GUS) expression in Escherichia coli. Unlike reporter substrates that are consumed to produce a detectable signal, this compound functions upstream to upregulate the uidA operon, maximizing intracellular enzyme concentrations prior to or during detection. Supplied as a stable sodium salt with aqueous solubility exceeding 50 mg/mL, it is a critical raw material for formulating rapid microbiological culture media, water quality test kits, and advanced microfluidic biosensors where accelerated time-to-result and strict E. coli specificity are required [1].

Substituting Methyl β-D-glucuronide with native glucuronic acid fails in procurement and assay design because the natural acid is rapidly metabolized by bacteria as a carbon source, leading to transient enzyme induction and potential catabolite repression. Conversely, utilizing the ubiquitous inducer IPTG is ineffective for specific E. coli detection, as IPTG targets the lac operon (β-galactosidase), which identifies general coliforms rather than specifically isolating E. coli. Furthermore, relying solely on expensive fluorogenic reporter substrates (like 4-MUG or X-Gluc) to act as both inducer and reporter significantly delays detection times and increases assay costs. A dedicated, non-metabolizable gratuitous inducer is strictly required to decouple enzyme production from signal generation [1].

Measurable Reduction in E. coli Detection Time

In rapid microbiological detection platforms, the addition of Methyl β-D-glucuronide sodium salt as an upstream inducer measurably accelerates the accumulation of GUS. Studies utilizing this inducer alongside chromogenic or fluorogenic substrates have demonstrated the ability to detect low concentrations of E. coli (e.g., 500 organisms) in as little as 4.5 to 9 hours. In contrast, unoptimized commercial methods lacking a dedicated gratuitous inducer often require 13.5 to 18 hours to accumulate sufficient enzyme for a detectable signal [1].

Evidence DimensionTime-to-detection for low-titer E. coli
Target Compound Data4.5 to 9 hours (with Methyl β-D-glucuronide)
Comparator Or Baseline13.5+ hours (Standard commercial uninduced media)
Quantified Difference4.5 to 9 hours faster detection
ConditionsMicrofluidic or bioelectroanalytical detection platforms

Accelerating time-to-result from an overnight incubation to a single working shift is a primary procurement driver for water quality and food safety testing laboratories.

Targeted Specificity for the uidA Operon over lacZ

The diagnostic value of Methyl β-D-glucuronide lies in its selective induction of the uidA operon, which encodes β-glucuronidase—a highly conserved marker present in >95% of E. coli strains. While broad-spectrum inducers like IPTG trigger β-galactosidase production across diverse Enterobacteriaceae (total coliforms), Methyl β-D-glucuronide ensures that only the E. coli-specific GUS pathway is upregulated. This biochemical isolation prevents false positives from non-target coliforms in complex environmental or clinical samples [1].

Evidence DimensionTarget operon and enzyme specificity
Target Compound DatauidA operon / β-glucuronidase (Specific to E. coli)
Comparator Or BaselineIPTG targeting lacZ operon / β-galactosidase (General coliforms)
Quantified DifferenceEliminates cross-reactivity with non-E. coli coliforms
ConditionsDifferential microbiological culture media formulation

Procuring the correct specific inducer dictates the diagnostic accuracy of the final commercial assay, directly minimizing false-positive rates.

High Aqueous Solubility of the Sodium Salt Form

For industrial manufacturing of diagnostic kits and microfluidic reagents, the physical form of the inducer is critical. The sodium salt of Methyl β-D-glucuronide provides high aqueous solubility (≥50 mg/mL as a clear, colorless solution) compared to free acid or non-derivatized lipophilic forms. This high solubility allows for the preparation of highly concentrated (100x to 1000x) stock solutions in pure water or standard biological buffers without the need for co-solvents like DMSO or ethanol, which can inhibit bacterial growth or interfere with sensitive electrochemical biosensors .

Evidence DimensionAqueous solubility and solvent requirement
Target Compound Data≥50 mg/mL in pure water
Comparator Or BaselineFree acids or lipophilic analogs requiring organic co-solvents
Quantified Difference100% aqueous formulation capability
ConditionsStock solution preparation for assay manufacturing at 25°C

High aqueous solubility streamlines manufacturing workflows and eliminates solvent-induced cytotoxicity in live-cell diagnostic assays.

Rapid Water Quality Monitoring Kits

Methyl β-D-glucuronide sodium salt is an essential raw material for formulating rapid presence/absence and quantitative water testing media. By pre-inducing GUS expression, it allows downstream fluorogenic (e.g., 4-MUG) or chromogenic (e.g., X-Gluc, REG) substrates to be cleaved immediately upon contact, reducing municipal and environmental water testing times from 24 hours to under 9 hours [1].

Microfluidic and Electrochemical Biosensors

In advanced bioanalytical devices, such as potentiostatic sensors and microfluidic slipchips, this compound is used to rapidly induce enzyme production in small volumes (nanoliter to microliter scale). Its high solubility and lack of electrochemical interference make it highly suitable for integration into miniaturized, automated E. coli detection platforms [2].

Recombinant Protein Expression (GUS Reporter Systems)

Beyond diagnostics, it is utilized in molecular biology as a gratuitous inducer for recombinant systems utilizing the GUS reporter gene. It provides sustained, high-level induction without being consumed by the host's basal metabolism, ensuring reproducible reporter assays in plant and bacterial genetics .

Dates

Last modified: 08-15-2023

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